6-Hydroxy-5-((4-methylphenyl)diazenyl)-2-naphthalenesulfonic acid
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Overview
Description
6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including as a dye in the textile industry and as a pH indicator in laboratories.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid typically involves the diazotization of p-toluidine followed by coupling with 6-hydroxy-2-naphthalenesulfonic acid. The reaction conditions generally include:
- p-Toluidine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with 6-hydroxy-2-naphthalenesulfonic acid in an alkaline medium (pH 8-10) to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems for precise control of temperature, pH, and reagent addition.
- Efficient purification techniques such as crystallization and filtration to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The hydroxyl and sulfonic acid groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and chlorosulfonic acid.
Major Products
Oxidation: Formation of azoxy compounds.
Reduction: Formation of p-toluidine and 6-hydroxy-2-naphthalenesulfonic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid has several scientific research applications:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in the textile industry for coloring fabrics.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid primarily involves its ability to undergo reversible protonation and deprotonation, which leads to color changes. The molecular targets and pathways include:
Protonation/Deprotonation: The hydroxyl and sulfonic acid groups can gain or lose protons, leading to changes in the electronic structure and color of the compound.
Complex Formation: The compound can form stable complexes with metal ions and other molecules, which can be utilized in various applications.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-5-(phenylazo)-2-naphthalenesulfonic acid
- 6-Hydroxy-5-(m-tolylazo)-2-naphthalenesulfonic acid
- 6-Hydroxy-5-(o-tolylazo)-2-naphthalenesulfonic acid
Uniqueness
6-Hydroxy-5-(p-tolylazo)-2-naphthalenesulfonic acid is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties. This uniqueness affects its reactivity, color properties, and applications compared to other similar compounds.
Properties
CAS No. |
6283-28-9 |
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Molecular Formula |
C17H14N2O4S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
6-hydroxy-5-[(4-methylphenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H14N2O4S/c1-11-2-5-13(6-3-11)18-19-17-15-8-7-14(24(21,22)23)10-12(15)4-9-16(17)20/h2-10,20H,1H3,(H,21,22,23) |
InChI Key |
SMQYMAVYZRHNIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O |
Origin of Product |
United States |
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